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Compound of Interest

Compound Name: 7-Hydroxy Ropinirole-d14

cat. No.: B12409276

Technical Guide: 7-Hydroxy Ropinirole-d14

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and
analytical applications of 7-Hydroxy Ropinirole-d14. 7-Hydroxy Ropinirole-d14 is the
deuterium-labeled analog of 7-Hydroxy Ropinirole, a primary metabolite of the dopamine
agonist Ropinirole. Its principal application is as an internal standard in bioanalytical method
development and pharmacokinetic studies, offering enhanced accuracy and precision in the
guantification of Ropinirole and its metabolites in biological matrices through isotope dilution
mass spectrometry. This document details its chemical characteristics, provides a
representative analytical methodology, and illustrates its place within the metabolic pathway of
Ropinirole.

Chemical Properties

7-Hydroxy Ropinirole-d14 is a stable isotope-labeled compound that is chemically identical to
7-Hydroxy Ropinirole, with the exception that fourteen hydrogen atoms have been replaced by
deuterium. This isotopic substitution results in a higher molecular weight, allowing for its
differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of 7-Hydroxy Ropinirole-d14
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Property Value

4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-
dihydro-2H-indol-2-one

Chemical Name

Synonyms 7-Hydroxy Ropinirole-d14

CAS Number 81654-62-8[1]

Molecular Formula C16H10D14N202

Molecular Weight 290.47 g/mol [1]

Appearance Off-White to Pale Yellow Solid (Typical)

N Soluble in Methanol, Acetonitrile, DMSO
Solubility

(Typical)
Purity >98% (Typical)
Isotopic Enrichment =99 atom % Deuterium (Typical)

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in humans and various animal species. The
primary metabolic pathways are N-depropylation and aromatic hydroxylation. Hydroxylation of
the aromatic ring leads to the formation of 7-Hydroxy Ropinirole, which is a pharmacologically
active metabolite.[2][3] Both Ropinirole and its metabolites can be further conjugated, primarily
through glucuronidation, to facilitate their excretion.[2] The use of 7-Hydroxy Ropinirole-d14
as an internal standard is critical for accurately quantifying the levels of the 7-Hydroxy
Ropinirole metabolite in biological samples.

Carboxylic Acid
[N—Despropyl Ropinirole Derivative
Hyu'lu)\yicuiull

(CYP1A2) 7-Hydroxy Ropinirole

N-Depropylation

Ropinirole

Glucuronidation

Glucuronide Conjugates
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Metabolic pathway of Ropinirole.

Experimental Protocols

The primary application of 7-Hydroxy Ropinirole-d14 is as an internal standard in quantitative

bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass

spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol for the

quantification of Ropinirole and 7-Hydroxy Ropinirole in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Sample Pre-treatment: To 200 pL of human plasma, add 20 pL of a 100 ng/mL solution of 7-
Hydroxy Ropinirole-d14 in methanol (internal standard). Vortex for 10 seconds.

Acidification: Add 200 pL of 0.1 M hydrochloric acid. Vortex for 10 seconds.

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by
sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of
methanol.

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen
at 40°C. Reconstitute the residue in 100 pL of the mobile phase.

LC-MS/MS Analysis

Table 2: Representative LC-MS/MS Parameters
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Parameter Condition
LC System UHPLC System

C18 reverse-phase column (e.g., 2.1 x 50 mm,
Column

1.8 pm)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

5% B to 95% B over 5 minutes, hold at 95% B

Gradient for 1 minute, return to 5% B and re-equilibrate
for 2 minutes

Flow Rate 0.4 mL/min

Injection Volume 5puL

MS System

Triple Quadrupole Mass Spectrometer

lonization Mode

Positive Electrospray lonization (ESI+)

MRM Transitions

Ropinirole: 261.2 - 114.27-Hydroxy Ropinirole:
277.2 - 114.27-Hydroxy Ropinirole-d14: 291.3
- 128.2 (Predicted)

Collision Energy

Optimized for each transition

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA,

EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, matrix

effect, and stability. The use of a stable isotope-labeled internal standard like 7-Hydroxy

Ropinirole-d14 is crucial for mitigating variability in sample preparation and instrument

response, thereby ensuring a robust and reliable method.

Experimental Workflow and Data Analysis

The overall workflow for a typical bioanalytical study utilizing 7-Hydroxy Ropinirole-d14 is

depicted below. The quantification is based on the ratio of the peak area of the analyte to the

peak area of the internal standard.
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Bioanalytical workflow for quantification.
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Conclusion

7-Hydroxy Ropinirole-d14 is an indispensable tool for researchers and scientists in the field of
drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays
allows for the accurate and precise quantification of Ropinirole and its primary active
metabolite, 7-Hydroxy Ropinirole, in various biological matrices. The information provided in
this guide serves as a foundational resource for the development and validation of robust
bioanalytical methods essential for preclinical and clinical drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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